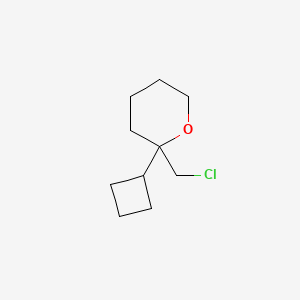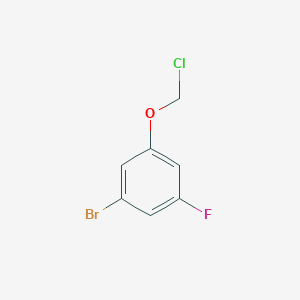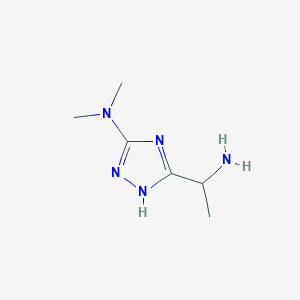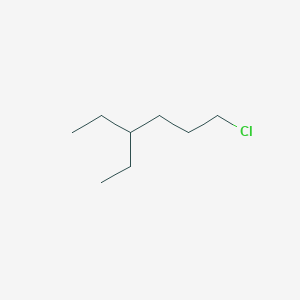
1-Chloro-4-ethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-ethylhexane is an organic compound classified as an alkyl halide. It consists of a hexane backbone with a chlorine atom attached to the first carbon and an ethyl group attached to the fourth carbon.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethylhexane can be synthesized through various methods, including:
Free Radical Halogenation: This method involves the reaction of hexane with chlorine gas under ultraviolet light, leading to the substitution of a hydrogen atom with a chlorine atom.
Nucleophilic Substitution: Another method involves the reaction of 4-ethylhexanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where hexane is treated with chlorine gas in the presence of a catalyst to ensure high yield and purity.
化学反応の分析
1-Chloro-4-ethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the chlorine atom is replaced by another nucleophile such as hydroxide ion (OH⁻) or cyanide ion (CN⁻).
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like ethanol or tert-butanol.
Major Products Formed:
Substitution: Products like 4-ethylhexanol or 4-ethylhexanenitrile.
Elimination: Products like 4-ethylhexene.
科学的研究の応用
1-Chloro-4-ethylhexane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed halogenation and dehalogenation reactions.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1-Chloro-4-ethylhexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The reaction proceeds through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the reaction proceeding through either an E1 or E2 mechanism .
類似化合物との比較
1-Chloro-4-ethylhexane can be compared with other similar alkyl halides, such as:
1-Chlorohexane: Similar in structure but lacks the ethyl group at the fourth carbon.
1-Bromo-4-ethylhexane: Similar in structure but has a bromine atom instead of chlorine.
4-Chloro-2-ethylhexane: Similar in structure but has the chlorine atom at the fourth carbon and the ethyl group at the second carbon.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both the chlorine atom and the ethyl group on the hexane backbone provides distinct chemical properties compared to other alkyl halides .
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
1-chloro-4-ethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |
InChIキー |
OQICYKWIRPCOCM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


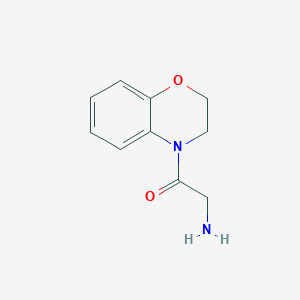
amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
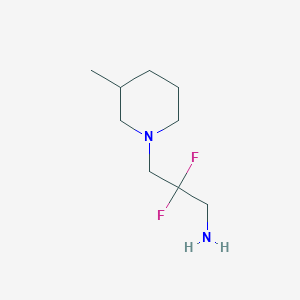
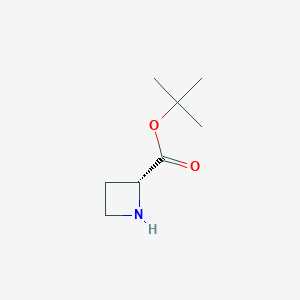
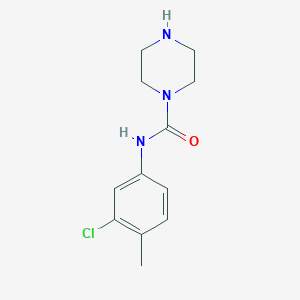
amine](/img/structure/B13186508.png)
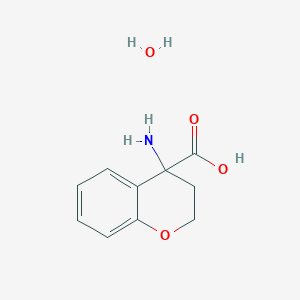
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
